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molecular formula C16H23N3O B8709889 6-amino-1-(2-(pyrrolidin-1-yl)propyl)-3,4-dihydroquinolin-2(1H)-one

6-amino-1-(2-(pyrrolidin-1-yl)propyl)-3,4-dihydroquinolin-2(1H)-one

Cat. No. B8709889
M. Wt: 273.37 g/mol
InChI Key: RBAHWVNJIMAJCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08173813B2

Procedure details

A suspension of 6-nitro-1-(2-(pyrrolidin-1-yl)propyl)-3,4-dihydroquinolin-2(1H)-one (585 mg, 1.93 mmol) and palladium on activated carbon (10%, 103 mg, 0.096 mmol) in 15 mL ethanol was stirred under a balloon of hydrogen overnight. The suspension was filtered through a pad of silica gel. The filter pad was rinsed with 20 mL of 2M NH3 in methanol and the filtrate was concentrated to give a viscous oil. The crude product was used without further purification. (490 mg, 92.9%). 1H-NMR (CDCl3) δ: 7.20 (d, J=8.7 Hz, 1H), 6.63 (dd, J=2.4, 8.7 Hz, 1H), 6.51 (d, J=2.4 Hz, 1H), 4.37 (d, J=7.2 Hz, 2H), 3.58 (brs, 2H), 2.82-2.77 (m, 2H), 2.63-2.58 (m, 2H), 2.1 (br s, 4H), 1.80-1.62 (br s, 5H), 1.30 (d, J=6.6 Hz, 3H).
Name
6-nitro-1-(2-(pyrrolidin-1-yl)propyl)-3,4-dihydroquinolin-2(1H)-one
Quantity
585 mg
Type
reactant
Reaction Step One
Quantity
103 mg
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[N:10]([CH2:14][CH:15]([N:17]1[CH2:21][CH2:20][CH2:19][CH2:18]1)[CH3:16])[C:9](=[O:22])[CH2:8][CH2:7]2)([O-])=O.[H][H]>[Pd].C(O)C>[NH2:1][C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[N:10]([CH2:14][CH:15]([N:17]1[CH2:18][CH2:19][CH2:20][CH2:21]1)[CH3:16])[C:9](=[O:22])[CH2:8][CH2:7]2

Inputs

Step One
Name
6-nitro-1-(2-(pyrrolidin-1-yl)propyl)-3,4-dihydroquinolin-2(1H)-one
Quantity
585 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2CCC(N(C2=CC1)CC(C)N1CCCC1)=O
Name
Quantity
103 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The suspension was filtered through a pad of silica gel
WASH
Type
WASH
Details
The filter pad was rinsed with 20 mL of 2M NH3 in methanol
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to give a viscous oil
CUSTOM
Type
CUSTOM
Details
The crude product was used without further purification

Outcomes

Product
Name
Type
Smiles
NC=1C=C2CCC(N(C2=CC1)CC(C)N1CCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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